

common experimental artifacts with 9-Demethyl FR-901235

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Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B1264192

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Technical Support Center: 9-Demethyl FR-901235

Welcome to the technical support center for **9-Demethyl FR-901235**. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is 9-Demethyl FR-901235 and what are its known activities?

A1: **9-Demethyl FR-901235** is the 9-demethyl derivative of the immunomodulator FR-901235. It is a natural product first isolated from an endophytic Penicillium species.[1] It has been reported to possess both antitumor and immunomodulatory activities. The parent compound, FR-901235, has been shown to restore normal mitogen-induced lymphocyte proliferation and delayed-type hypersensitivity in certain experimental models.[1]

- Q2: What is the recommended solvent for dissolving **9-Demethyl FR-901235**?
- A2: **9-Demethyl FR-901235** is soluble in dimethyl sulfoxide (DMSO) and methanol.
- Q3: What are the recommended storage conditions for 9-Demethyl FR-901235?
- A3: For long-term storage, it is recommended to store **9-Demethyl FR-901235** at -20°C.



Q4: What is the molecular weight of 9-Demethyl FR-901235?

A4: The molecular weight of **9-Demethyl FR-901235** is 330.29 g/mol .[2]

Q5: Are there any known off-target effects for **9-Demethyl FR-901235**?

A5: Currently, there is limited specific information available in the public domain regarding the off-target effects of **9-Demethyl FR-901235**. As with any experimental compound, it is crucial to include appropriate controls to assess potential off-target effects in your specific assay system.

Troubleshooting Guides Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays

Possible Causes and Solutions:



Troubleshooting & Optimization

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Possible Cause	Troubleshooting Steps
Compound Degradation	As a natural product, 9-Demethyl FR-901235 may be susceptible to degradation. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and store at -20°C.
Suboptimal DMSO Concentration	High concentrations of DMSO can be toxic to cells and interfere with assay results. Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to minimize solvent-induced artifacts. Run a vehicle control with the same final DMSO concentration as your experimental samples.
Poor Solubility in Assay Medium	Although soluble in DMSO, the compound may precipitate when diluted into aqueous assay buffers or cell culture media. Visually inspect for any precipitation after dilution. Consider prewarming the medium before adding the compound and vortexing gently. If solubility issues persist, a different formulation or solvent system might be necessary, though compatibility with the assay must be verified.
Incorrect Cell Density or Health	Ensure cells are healthy, within a low passage number, and seeded at an optimal density for your specific assay. Cell health can significantly impact the response to treatment.
Assay-Specific Issues	For immunomodulatory assays, such as cytokine secretion or lymphocyte proliferation, ensure that the stimulation conditions (e.g., mitogen concentration, incubation time) are optimized.



Issue 2: High Background or False Positives in Screening Assays

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Compound Interference with Assay Readout	9-Demethyl FR-901235, like many natural products, may possess intrinsic properties (e.g., fluorescence) that can interfere with assay detection methods. To check for this, run a control plate with the compound in the absence of cells or other biological reagents to measure any direct effect on the assay signal.
Cytotoxicity	The observed effect may be due to general cytotoxicity rather than a specific immunomodulatory activity. Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary screen to assess the compound's effect on cell viability at the tested concentrations.
Contamination of Compound	Ensure the purity of your 9-Demethyl FR- 901235. Impurities from synthesis or degradation could lead to unexpected biological activities. If possible, verify the purity by HPLC or mass spectrometry.

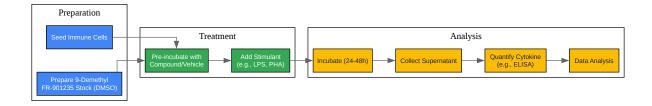
Experimental Protocols General Protocol for a Cell-Based Cytokine Secretion Assay

This protocol provides a general framework. Specific cell types, stimuli, and cytokines of interest will require optimization.



- Cell Seeding: Plate peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line at a predetermined optimal density in a 96-well plate.
- Compound Preparation: Prepare a stock solution of 9-Demethyl FR-901235 in anhydrous DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
- Pre-incubation: Add the diluted compound or vehicle control (media with 0.1% DMSO) to the cells and pre-incubate for 1-2 hours.
- Stimulation: Add a stimulating agent (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, phytohemagglutinin [PHA] for lymphocytes) to induce cytokine production. Include an unstimulated control.
- Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
- Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an appropriate method, such as ELISA or a multiplex bead-based assay.
- Data Analysis: Normalize the cytokine levels to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 of 9-Demethyl FR-901235.

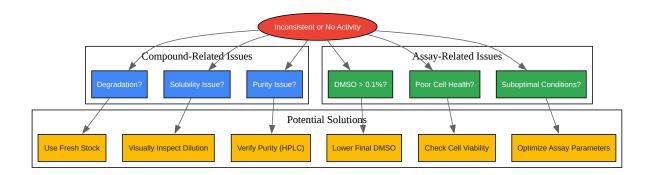
Visualizations





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Caption: General workflow for a cell-based cytokine secretion assay.



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Caption: Troubleshooting logic for inconsistent experimental results.

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